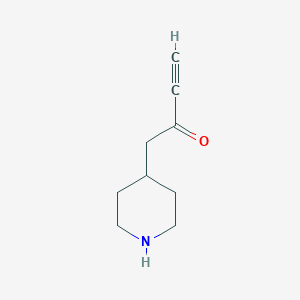

1-(Piperidin-4-yl)but-3-yn-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

1-piperidin-4-ylbut-3-yn-2-one |

InChI |

InChI=1S/C9H13NO/c1-2-9(11)7-8-3-5-10-6-4-8/h1,8,10H,3-7H2 |

InChI Key |

QFQPCQWEDVFBSM-UHFFFAOYSA-N |

Canonical SMILES |

C#CC(=O)CC1CCNCC1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Piperidin 4 Yl but 3 Yn 2 One and Analogous Structures

Direct Synthesis Approaches to the Core Structure

The most straightforward methods for the synthesis of 1-(Piperidin-4-yl)but-3-yn-2-one involve the formation of the key carbon-carbon or carbon-nitrogen bond connecting the piperidine (B6355638) and butynone fragments. These direct approaches typically start with a pre-formed piperidine ring.

Nucleophilic Alkynylation and Substitution Strategies on Piperidine Ring Systems

One viable route to this compound involves the nucleophilic addition of an appropriate alkyne to a piperidine-derived electrophile or, conversely, the reaction of a piperidinyl nucleophile with a butynone-related electrophile. A key precursor for the former strategy is 4-ethynylpiperidine (B1352422), which can be prepared and subsequently acylated. The synthesis of N-Boc-4-ethynylpiperidine is achievable through methods such as the esterification of 4-piperidinylmethanol followed by reaction with acetylene (B1199291) nitrile and subsequent protection of the nitrogen atom. nih.gov

Once 4-ethynylpiperidine (or its N-protected form) is obtained, it can be converted to its corresponding metal acetylide, a potent nucleophile. Acetylide anions, readily formed by deprotonating terminal alkynes with a strong base like sodium amide, are effective nucleophiles in both substitution and addition reactions. nih.gov These acetylides can react with acyl chlorides, such as acetyl chloride, in a nucleophilic acyl substitution to furnish the desired ynone. This reaction is a common method for ynone synthesis. nih.gov

Alternatively, a nucleophilic substitution reaction can be employed where a piperidine derivative acts as the nucleophile. For instance, a suitably protected 4-halopiperidine can be displaced by a nucleophile. chemrevlett.com

A plausible synthetic sequence commencing from 4-piperidone (B1582916) would involve its reaction with a lithium acetylide, generated from a protected acetylene, followed by oxidation of the resulting propargyl alcohol to the corresponding ynone.

Coupling Reactions Involving Piperidinyl and Butynone Precursors

Modern cross-coupling reactions offer powerful tools for the construction of carbon-carbon bonds. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a prominent method for forming C(sp²)-C(sp) bonds and can be adapted for C(sp³)-C(sp) bond formation. sciencemadness.orgresearchgate.net This reaction typically utilizes a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. nih.gov

In the context of synthesizing this compound, a protected 4-iodopiperidine (B1603859) could be coupled with a suitable butynone precursor, such as but-1-yn-3-one or a protected version thereof. While the Sonogashira coupling is most common for sp²-hybridized carbons, its application with sp³-hybridized centers, though less frequent, has been reported. The reactivity of the halide in the Sonogashira coupling generally follows the order I > Br > Cl. sciencemadness.org

The synthesis of ynones can also be achieved through the palladium-catalyzed acylation of terminal alkynes with acid chlorides. nih.govacs.org This copper-free method provides a direct route to ynones and could be applied to the acylation of 4-ethynylpiperidine with acetyl chloride. wikipedia.org Various palladium catalysts and reaction conditions, including microwave irradiation, have been developed for this transformation. acs.org

| Coupling Reaction | Catalyst/Reagents | Substrates | Product | Key Features |

| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Amine Base | Terminal Alkyne, Aryl/Vinyl Halide | Aryl/Vinyl Alkyne | Mild conditions, broad functional group tolerance. sciencemadness.orgnih.gov |

| Palladium-Catalyzed Acylation | Pd(OAc)₂, TEA | Terminal Alkyne, Acyl Chloride | Ynone | Copper-free, can be performed under various conditions. nih.govacs.org |

| Copper-Catalyzed Acylation | CuI/TMEDA | Terminal Alkyne, Acyl Chloride | Ynone | Solvent-free, room temperature conditions. organic-chemistry.org |

Cyclization Reactions for Piperidine Ring Formation with Alkynone Integration

An alternative to building the molecule by connecting two separate fragments is to construct the piperidine ring itself through a cyclization reaction, either with the alkynone side chain already in place or with a precursor that can be readily converted to it.

Aza-Michael Addition Approaches to Piperidines and Related Heterocycles

The aza-Michael addition, the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene or alkyne, is a powerful reaction for forming nitrogen-containing heterocycles. ntu.edu.sg Intramolecular aza-Michael additions are particularly useful for the synthesis of piperidines. researchgate.net

To synthesize a precursor for this compound, a linear substrate containing both an amine and an α,β-unsaturated ketone or a related Michael acceptor can undergo an intramolecular cyclization. For instance, an amino-dienenone could undergo a double aza-Michael addition to form a piperidinone ring. ntu.edu.sg While direct intermolecular aza-Michael addition of piperidine to but-3-yn-2-one is a possibility, controlling the reactivity and potential polymerization of the ynone can be challenging. Catalytic systems, including copper-based metal-organic frameworks, have been developed to facilitate aza-Michael additions under mild conditions. researchgate.net

The intramolecular endo-aza-Michael addition to an alkyne acceptor is also a known method for forming unsaturated piperidinones, often catalyzed by gold complexes. organic-chemistry.org

| Aza-Michael Reaction Type | Catalyst/Reagents | Starting Materials | Product Type | Reference |

| Intramolecular Double Aza-Michael | Base or Lewis Acid | Amino-dienenone | Piperidinone | ntu.edu.sg |

| Intermolecular Aza-Michael | CuBTC | Amine, α,β-unsaturated ester | β-amino ester | researchgate.net |

| Intramolecular Endo Aza-Michael | Gold(I) catalyst | Amino-ynone | Unsaturated Piperidinone | organic-chemistry.org |

Aza-Prins Reactions in Piperidine Construction

The aza-Prins cyclization involves the reaction of a homoallylic amine with an aldehyde to form a piperidine ring. nih.gov This reaction proceeds through an N-acyliminium ion intermediate and is a versatile method for synthesizing substituted piperidines. nih.gov The use of alkynes in aza-Prins cyclizations has also been explored, providing a route to piperidines with unsaturated side chains. researchgate.net

For the synthesis of a this compound precursor, an aza-Prins cyclization could be envisioned starting from a δ-alkynyl homoallylic amine. The reaction with an aldehyde would lead to the formation of a 4-substituted piperidine. While the direct incorporation of the butynone functionality in the cyclization might be challenging, a terminal alkyne could be installed, which can then be further functionalized to the desired ynone post-cyclization. The synthesis of 4-iodopiperidines via aza-Prins cyclization provides a useful handle for subsequent coupling reactions. researchgate.net

| Aza-Prins Cyclization Variant | Catalyst/Reagents | Starting Materials | Product Type | Key Features |

| Alkyne Aza-Prins Cyclization | Gold(I) catalyst | Alkynyl(methoxymethyl)amine | 4-Methoxytetrahydropyridine | Forms a precursor for further functionalization. researchgate.net |

| Iodo-Aza-Prins Cyclization | GaI₃ / I₂ | N-tosyl homoallylic amine, Aldehyde | 4-Iodopiperidine | Provides a handle for cross-coupling reactions. researchgate.net |

Mannich Reactions and Vinylogous Variants in Piperidone Synthesis

The Mannich reaction is a three-component condensation of an amine, a non-enolizable aldehyde (like formaldehyde), and an enolizable carbonyl compound. wikipedia.orgyoutube.com This reaction is a classic method for the synthesis of β-amino carbonyl compounds, known as Mannich bases, and has been widely used to prepare 4-piperidones. sciencemadness.orgrsc.org The traditional Mannich reaction for 4-piperidone synthesis involves the condensation of a primary amine, two equivalents of an aldehyde, and a ketone. nih.gov

To generate a structure analogous to the target compound, a Mannich reaction could be designed using precursors that incorporate or lead to the butynone side chain. For example, a vinylogous Mannich reaction, which extends the concept to a dienolate, can be used to create more complex piperidine structures. acs.org A stereoselective three-component vinylogous Mannich-type reaction has been developed to produce chiral dihydropyridinones, which are versatile intermediates for piperidine synthesis. acs.org

Furthermore, the Mannich reaction has been employed in the synthesis of piperidine alkaloids using alkynes as one of the components, leading to the formation of tetrahydropyridine (B1245486) derivatives. nih.gov The products of Mannich reactions often serve as versatile intermediates for the synthesis of a wide range of natural products and medicinal compounds. nih.govntu.edu.sg

| Mannich Reaction Type | Components | Product Type | Key Features |

| Classical 4-Piperidone Synthesis | Primary amine, Aldehyde (2 eq.), Ketone | 4-Piperidone | A fundamental method for piperidone ring formation. nih.gov |

| Vinylogous Mannich Reaction | Dienolate, Imine | Dihydropyridinone | Allows for the synthesis of complex, chiral piperidines. acs.org |

| Alkyne-Involved Mannich Reaction | Nitro alkyne, Imine | Tetrahydropyridine derivative | Incorporates an alkyne functionality into the piperidine scaffold. nih.gov |

Intramolecular Cyclization of N-Alkynone Intermediates

The formation of the piperidine ring through the intramolecular cyclization of acyclic precursors is a powerful and frequently employed strategy. In the context of this compound, this would involve an N-alkynone intermediate. These cyclizations can be promoted by various catalysts and reaction conditions. For instance, palladium-catalyzed cyclizations of N-alkynones have been utilized to construct pyrrolidines bearing tertiary alcohols. A similar strategy can be envisioned for the synthesis of the piperidine core, where a suitable acyclic N-alkynone undergoes a 6-endo-dig cyclization. The reaction proceeds via the activation of the alkyne by a metal catalyst, followed by the intramolecular attack of the nitrogen atom. The resulting intermediate can then be protonated or further functionalized to yield the desired piperidine derivative.

Asymmetric and Stereoselective Synthetic Routes

The development of asymmetric and stereoselective methods is crucial for accessing enantiomerically pure piperidine derivatives, which often exhibit distinct biological activities.

A highly efficient method for the synthesis of chiral piperidines involves the nickel-catalyzed intramolecular reductive cyclization of N-alkynones. researchgate.netresearchgate.net This reaction provides access to piperidines with chiral tertiary alcohols in high yields and excellent enantioselectivities. researchgate.net The process typically employs a nickel catalyst, such as Ni(cod)₂, in the presence of a chiral bisphosphorus ligand. Triethylsilane is commonly used as the reducing agent. researchgate.net The choice of the chiral ligand is critical for achieving high enantioselectivity. A notable example is the use of P-chiral bisphosphorus ligands, which have demonstrated high efficiency in the cyclization of alkynones. researchgate.net This methodology is practical for synthesizing a variety of pyrrolidine (B122466) and piperidine derivatives from readily available starting materials under mild conditions. researchgate.net

| Catalyst System | Reducing Agent | Key Features | Reference |

|---|---|---|---|

| Ni(cod)₂ / P-chiral bisphosphorus ligand | Triethylsilane | High yields and excellent enantioselectivities for chiral tertiary alcohols. | researchgate.net |

| Nickel catalyst with defined pyridinebis(oxazoline) ligands | Zinc | Enantioselective aza-Heck cyclization/cross-coupling of alkene-tethered oxime esters. | organic-chemistry.org |

Achieving diastereoselectivity in the synthesis of substituted piperidines is a significant challenge. One successful strategy involves the use of ring-closing metathesis of a dienyne compound, which has been employed in the diastereoselective total synthesis of the alkaloid (-)-securinine. nih.gov For piperidine-alkynone systems, a diastereoselective approach could involve the addition of a chiral nucleophile to a piperidinone precursor, followed by the introduction of the alkynone side chain. Alternatively, a chiral auxiliary on the nitrogen atom could direct the stereochemical outcome of the cyclization or a subsequent functionalization step. The development of rhodium-catalyzed asymmetric [2+2+2] cycloadditions also presents a powerful tool for creating polysubstituted piperidines with high diastereoselectivity. nih.gov

The "chiral pool" provides a valuable source of enantiomerically pure starting materials for the synthesis of complex molecules. Amino acids, in particular, are versatile chiral templates for the stereoselective synthesis of piperidine derivatives. globethesis.commdpi.combaranlab.org For example, (R)-phenylglycine has been used as a starting material for the efficient synthesis of a cis-2-phenyl-3-piperidinol core. globethesis.com The key steps in such syntheses often involve chelation-controlled, stereoselective additions and oxidative cyclizations. globethesis.com

Catalytic asymmetric synthesis offers a more atom-economical approach to chiral piperidines. Significant progress has been made in the development of catalytic asymmetric methods, such as the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with pyridine (B92270) derivatives to yield enantioenriched 3-substituted piperidines. snnu.edu.cn Furthermore, enantioselective C-H cyanation of acyclic amines, enabled by a chiral copper catalyst, can produce enantioenriched δ-amino nitriles, which serve as precursors to chiral piperidines. nih.gov

| Strategy | Chiral Source/Catalyst | Key Transformation | Reference |

|---|---|---|---|

| Chiral Pool | (R)-Phenylglycine | Stereoselective addition and oxidative cyclization. | globethesis.com |

| Catalytic Asymmetric Synthesis | Rhodium catalyst | Asymmetric reductive Heck reaction. | snnu.edu.cn |

| Catalytic Asymmetric Synthesis | Chiral Copper catalyst | Enantioselective δ C-H cyanation. | nih.gov |

One-Pot and Multicomponent Reaction Protocols for Alkynone-Piperidine Scaffolds

One-pot and multicomponent reactions (MCRs) have emerged as highly efficient strategies for the synthesis of complex molecular scaffolds from simple precursors in a single operation. These approaches minimize waste, reduce reaction times, and simplify purification procedures. For the construction of alkynone-piperidine scaffolds, a one-pot multicomponent reaction could involve the condensation of an amine, an aldehyde, and a β-ketoester containing an alkyne moiety. Various catalysts, such as p-toluenesulfonic acid monohydrate, have been shown to be effective for the one-pot synthesis of highly substituted piperidines. researchgate.net The Mannich reaction, a classic multicomponent reaction, can also be adapted for the synthesis of piperidine derivatives. nih.gov While specific examples for this compound are not prevalent, the general principles of MCRs offer a promising avenue for the development of novel and efficient synthetic routes to this and related structures. rsc.org

Chemical Transformations and Reactivity Profiles of 1 Piperidin 4 Yl but 3 Yn 2 One

Reactions Involving the But-3-yn-2-one Moiety

The but-3-yn-2-one fragment is an activated alkynone system, featuring both a terminal alkyne and a ketone. This arrangement of functional groups dictates its reactivity, primarily towards nucleophilic additions and cycloaddition reactions.

Nucleophilic Additions to the Alkyne and Carbonyl Functions

The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon triple bond, making the β-carbon atom electrophilic and susceptible to nucleophilic attack. libretexts.org This is a classic example of conjugate or 1,4-addition. libretexts.orgwikipedia.orgmasterorganicchemistry.com A variety of nucleophiles can participate in this reaction, including amines, thiols, and organometallic reagents. wikipedia.orgmasterorganicchemistry.com

The general mechanism for nucleophilic conjugate addition involves the attack of a nucleophile on the β-carbon, leading to a resonance-stabilized enolate intermediate. libretexts.orglibretexts.org Subsequent protonation at the α-carbon yields the saturated ketone product. libretexts.orglibretexts.org

Alternatively, direct nucleophilic addition (1,2-addition) to the carbonyl carbon can also occur. masterorganicchemistry.comyoutube.comlibretexts.org The competition between 1,2- and 1,4-addition is influenced by several factors, including the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition, while "soft" nucleophiles, like Gilman reagents (lithium diorganocuprates), enamines, and thiols, preferentially undergo 1,4-addition. masterorganicchemistry.com

Table 1: Examples of Nucleophilic Additions to α,β-Unsaturated Carbonyl Systems

| Nucleophile | Type of Addition | Product Type |

| Secondary Amines | Conjugate (1,4) | 3-Aminocarbonyls wikipedia.org |

| Hydrogen Cyanide | Conjugate (1,4) | 1,4-Keto-nitriles wikipedia.org |

| Gilman Reagents | Conjugate (1,4) | Carbon-Carbon bond formation libretexts.orgwikipedia.org |

| Enolates (Michael Reaction) | Conjugate (1,4) | 1,5-Dicarbonyl compounds libretexts.org |

| Enamines (Stork Enamine Reaction) | Conjugate (1,4) | Carbon-Carbon bond formation wikipedia.org |

| Organolithium Reagents | Direct (1,2) | Tertiary Alcohols |

| Grignard Reagents | Direct (1,2) | Tertiary Alcohols |

This table provides a generalized overview of nucleophilic additions to α,β-unsaturated carbonyls, a class of compounds to which 1-(Piperidin-4-yl)but-3-yn-2-one belongs.

Tandem and Cascade Reaction Sequences Initiated by Alkynone Reactivity

The reactivity of the alkynone moiety can initiate tandem or cascade reactions, where a single event triggers a series of subsequent bond-forming transformations. These sequences are highly efficient in building molecular complexity from simple starting materials. For instance, a Michael addition can be the first step in a Robinson annulation, a classic tandem reaction that forms a six-membered ring. masterorganicchemistry.com

In the context of related structures, cascade reactions can lead to the formation of complex heterocyclic systems. For example, a tandem [3+2] cycloaddition-elimination cascade has been developed to synthesize pyrrolo-[3,4-c]pyrrole-1,3-diones. researchgate.net While not directly involving this compound, this illustrates the potential of such cascade processes initiated by reactive functional groups.

Cycloaddition Reactions Leading to Furan and Pyronone Derivatives

The activated alkyne of the but-3-yn-2-one moiety can participate in cycloaddition reactions to form various heterocyclic rings. For instance, [3+2] cycloaddition reactions are a powerful tool for the synthesis of five-membered rings like furans. mdpi.com In one example, visible-light-mediated [3+2] cycloaddition of 2-hydroxy-1,4-naphthoquinone (B1674593) with alkynes yielded naphtho[2,3-b]furan-4,9-diones. mdpi.com

Furthermore, the alkynone system can be a precursor to pyronone derivatives. While specific examples for this compound are not detailed in the provided context, related structures undergo such transformations. For example, 2-styryl-5-hydroxy-4-pyrone analogs have been synthesized through pathways involving related functionalities. ajchem-a.com

Reactions Involving the Piperidin-4-yl Ring

The piperidine (B6355638) ring offers additional sites for chemical modification, independent of the but-3-yn-2-one moiety. These reactions primarily involve substitutions on the piperidine nitrogen and carbon atoms.

Substitution Reactions on the Piperidine Nitrogen and Carbon Atoms

The secondary amine of the piperidine ring is nucleophilic and can readily undergo a variety of substitution reactions. These include alkylation, acylation, and arylation. For instance, in the synthesis of related compounds, the piperidine nitrogen has been alkylated with reagents like 2-chlorobenzyl bromide. mdpi.com Amide bond formation by coupling with carboxylic acids is also a common transformation. mdpi.com

Substitution at the carbon atoms of the piperidine ring is also possible, though often requires activation. For example, 4-piperidone (B1582916), a related structure, can be converted to 4-substituted piperidines through various methods, including olefination with phosphonates. youtube.com

Table 2: Examples of Reactions on the Piperidine Ring

| Reaction Type | Reagent/Conditions | Product Type |

| N-Alkylation | Alkyl halide, base | N-Alkyl piperidine mdpi.com |

| N-Acylation | Carboxylic acid, coupling agents | N-Acyl piperidine mdpi.com |

| Nucleophilic Substitution | tert-butyl piperidin-4-ylcarbamate, 1-fluoro-2-nitrobenzene | Substituted piperidine nih.gov |

This table illustrates common reactions involving the piperidine ring, based on transformations of similar structures.

Ring-Closing Metathesis (RCM) in Piperidine Synthesis and Modification

Ring-closing metathesis (RCM) is a powerful and widely used method for the synthesis of cyclic compounds, including piperidine derivatives. researchgate.netthieme-connect.de This reaction typically involves the use of ruthenium-based catalysts, such as Grubbs or Hoveyda-Grubbs catalysts, to form a carbon-carbon double bond within a molecule containing two terminal alkenes. nih.govnih.gov

While RCM is generally used for the synthesis of the piperidine ring itself from acyclic precursors, it can also be employed to modify existing piperidine structures. thieme-connect.denih.gov For example, if the piperidine ring of this compound were further functionalized with two alkenyl chains, an intramolecular RCM reaction could be envisioned to construct a bicyclic system. The efficiency of RCM can be influenced by factors such as catalyst choice, solvent, and the presence of additives. nih.gov

Derivatization and Functionalization Strategies

The dual functionality of this compound makes it a versatile building block in organic synthesis. Chemists can selectively target the piperidine ring for substitution, modify the reactive butynone chain, or utilize both functionalities to construct complex fused and spirocyclic systems.

Introduction of Diverse Substituents onto the Piperidine Ring

The piperidine moiety offers two primary sites for modification: the secondary amine nitrogen and the carbon atoms of the ring. The nitrogen atom is a nucleophilic and basic center, readily undergoing reactions such as alkylation, acylation, and arylation to introduce a vast range of substituents. This functionalization is crucial for modulating the physicochemical properties of the molecule, including its solubility, lipophilicity, and basicity.

For instance, N-acylation can be achieved by reacting the piperidine with various carboxylic acids or their activated derivatives. A study on the related scaffold, 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one, demonstrated the coupling with different carboxylic acids using activating agents like carbonyldiimidazole (CDI) or a combination of hydroxybenzotriazole (B1436442) (HOBt) and N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU). mdpi.com Such strategies can be directly applied to this compound to append diverse functional groups.

Furthermore, reductive amination represents another powerful method for N-functionalization, particularly for introducing complex groups. As demonstrated in the synthesis of dihydroquinone derivatives, a piperidine-containing intermediate can be reacted with various biarylaldehydes to yield the final products. google.com

The carbon atoms of the piperidine ring, while less reactive than the nitrogen, can also be functionalized, often through multi-step synthetic sequences starting from a precursor like N-protected piperidin-4-one. chemrevlett.com These modifications can introduce substituents that impose conformational constraints or provide additional points for interaction with biological targets.

Table 1: Examples of Piperidine Ring Functionalization Reactions

| Reaction Type | Reagents and Conditions | Resulting Moiety |

|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-Alkylpiperidine |

| N-Acylation | Acid chloride or Carboxylic acid, Coupling agent (e.g., HBTU, CDI) | N-Acylpiperidine |

| N-Arylation | Aryl halide, Palladium catalyst, Base (Buchwald-Hartwig amination) | N-Arylpiperidine |

Strategic Modifications at the Butynone Chain

The but-3-yn-2-one chain is an electron-deficient system containing two electrophilic sites: the carbonyl carbon and the sp-hybridized carbons of the alkyne, which are susceptible to conjugate addition. This reactivity profile allows for a variety of strategic modifications.

The terminal alkyne provides a handle for numerous transformations. For example, it can participate in metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to introduce aryl or vinyl substituents. The ketone functionality can undergo standard reactions like reduction to an alcohol, reductive amination to form an amine, or addition of organometallic reagents to create tertiary alcohols.

The conjugated system is particularly reactive towards Michael additions. Nucleophiles such as amines, thiols, and stabilized carbanions can add to the terminal carbon of the alkyne. 3-Butyn-2-one itself is known to undergo double Michael reactions, for instance with nitrogen-containing tethered diacids to produce pipecolic acid derivatives. sigmaaldrich.comsigmaaldrich.com This reactivity can be harnessed to introduce new functionalities and build cyclic structures.

Table 2: Potential Modifications of the Butynone Chain

| Reaction Type | Reagent/Catalyst | Potential Product |

|---|---|---|

| Michael Addition | Amine, Thiol, or other nucleophiles | β-Substituted-α,β-unsaturated ketone |

| Sonogashira Coupling | Aryl/Vinyl halide, Pd/Cu catalyst | Aryl/Vinyl-substituted butenone |

| Ketone Reduction | NaBH₄, LiAlH₄ | Secondary alcohol |

| Grignard Reaction | RMgX | Tertiary alcohol |

Synthesis of Spiro Compounds and Other Fused Heterocyclic Systems

The structure of this compound is an excellent precursor for the synthesis of spiro compounds and other fused heterocyclic systems, which are prominent motifs in many biologically active molecules. researchgate.net The piperidine ring, especially when derived from a piperidin-4-one precursor, is frequently used to construct spirocycles at the C4 position.

One common strategy involves intramolecular reactions. For example, a substituent introduced at the piperidine nitrogen could contain a nucleophilic group that subsequently attacks the butynone chain, leading to a fused bicyclic system. Alternatively, the butynone chain can act as a dienophile or a dipolarophile in cycloaddition reactions. Asymmetric [4+2] annulations of but-3-yn-2-one with isatins have been developed to create spiro[indoline-3,2′-pyran]-2,4′(3′H)-diones. researchgate.net This suggests that the butynone moiety in the target compound could react with suitable 1,3-dienes or 1,3-dipoles to generate complex fused or spirocyclic architectures.

The synthesis of spiro[1-benzofuran-2,4'-piperidin]-3-one scaffolds has been achieved in multiple steps, demonstrating the utility of piperidine-based structures in creating spirocyclic systems. nih.gov Similarly, the synthesis of spiro[indoline-3,4'-piperidin]-2-ones highlights the importance of this structural class. researchgate.net These synthetic precedents illustrate the potential of using this compound or its precursors in the construction of diverse and complex heterocyclic systems. The [3+2] cycloaddition of heteroaromatic N-ylides with electron-deficient olefins is another powerful method for constructing polyheterocyclic compounds. mdpi.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one |

| Carbonyldiimidazole (CDI) |

| Hydroxybenzotriazole (HOBt) |

| N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) |

| Piperidin-4-one |

| 3-Butyn-2-one |

| Spiro[indoline-3,2′-pyran]-2,4′(3′H)-dione |

| Spiro[1-benzofuran-2,4'-piperidin]-3-one |

| Spiro[indoline-3,4'-piperidin]-2-one |

Spectroscopic and Advanced Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(Piperidin-4-yl)but-3-yn-2-one, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals is achieved through a suite of one-dimensional and two-dimensional NMR experiments.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of non-equivalent carbons. docbrown.info Advanced 2D NMR techniques are essential for unambiguously assigning these signals by showing correlations between nuclei. sdsu.eduemerypharma.com

¹H NMR: The proton spectrum is expected to show distinct signals for the protons on the piperidine (B6355638) ring, the methine proton adjacent to the carbonyl group, and the terminal acetylenic proton.

¹³C NMR: The carbon spectrum will feature signals corresponding to the sp-hybridized carbons of the alkyne, the carbonyl carbon, and the sp³-hybridized carbons of the piperidine ring. libretexts.org The carbonyl carbon is typically found at the most downfield position. youtube.com

COSY (Correlation Spectroscopy): This experiment establishes proton-proton couplings within the molecule. sdsu.edu For this compound, it would primarily show correlations between the geminal and vicinal protons within the piperidine ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. emerypharma.commagritek.com It allows for the definitive assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular puzzle by showing correlations between protons and carbons over two or three bonds. sdsu.edumagritek.com Key correlations would include those between the piperidine protons (especially H-4) and the carbonyl carbon (C-2'), and between the acetylenic proton (H-4') and the carbonyl (C-2') and acetylenic (C-3') carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, which is invaluable for determining the molecule's preferred conformation, such as the axial or equatorial orientation of the butynone substituent on the piperidine ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted chemical shifts (δ) in ppm. Assignments are based on standard values for similar functional groups and structural motifs.

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | HSQC Correlation | Key HMBC Correlations |

| 2, 6 | ~45 | ~3.0 (axial), ~3.5 (equatorial) | m | Yes | C-3, C-5, C-4 |

| 3, 5 | ~30 | ~1.8 (axial), ~2.0 (equatorial) | m | Yes | C-2, C-6, C-4 |

| 4 | ~40 | ~2.8 | m | Yes | C-2', C-3, C-5 |

| NH | - | ~1.5 | br s | No | C-2, C-6 |

| 1' | - | ~3.3 | s | No | C-2', C-3' |

| 2' | ~185 | - | - | No | - |

| 3' | ~82 | - | - | No | - |

| 4' | ~78 | ~2.9 | s | Yes | C-2', C-3' |

The piperidine ring in this compound is not static; it undergoes conformational exchange, primarily a chair-to-chair ring inversion. optica.orgacs.org Furthermore, rotation around the C(4)-N bond may be hindered. Dynamic NMR (DNMR), which involves recording spectra at variable temperatures, is the technique used to study these processes. nih.gov

At low temperatures, the rate of chair-chair interconversion slows down, which can lead to the observation of separate signals for the axial and equatorial protons, which would otherwise be averaged at room temperature. By analyzing the changes in the line shape of the NMR signals as the temperature is varied, it is possible to calculate the activation energy (ΔG‡) for the ring inversion process, providing quantitative insight into the conformational flexibility of the piperidine scaffold. optica.org

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared radiation (FT-IR) or the inelastic scattering of laser light (FT-Raman). The spectra are characterized by absorption bands corresponding to specific bond vibrations.

For this compound, the key expected vibrational frequencies are:

Alkyne C-H stretch: A sharp, strong band around 3300 cm⁻¹.

Alkyne C≡C stretch: A weaker, sharp band in the range of 2100-2150 cm⁻¹.

Carbonyl C=O stretch: A strong band around 1650-1670 cm⁻¹, with the frequency lowered from a typical ketone due to conjugation with the alkyne.

N-H stretch: A moderate band around 3300-3400 cm⁻¹ for the secondary amine.

C-H stretches (aliphatic): Multiple bands in the 2850-3000 cm⁻¹ region.

N-H bend: A band around 1550-1650 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Alkyne (C≡C-H) | C-H Stretch | ~3300 | Strong, Sharp |

| Alkyne (C≡C) | C≡C Stretch | ~2120 | Weak-Medium, Sharp |

| Ketone (C=O) | C=O Stretch | ~1660 | Strong |

| Amine (N-H) | N-H Stretch | ~3350 | Medium |

| Alkane (C-H) | C-H Stretch | 2850-3000 | Medium-Strong |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The α,β-unsaturated ynone moiety in this compound constitutes a chromophore that absorbs UV radiation. This absorption corresponds to a π → π* electronic transition. A weaker n → π* transition associated with the carbonyl group's non-bonding electrons is also expected at a longer wavelength.

Table 3: Predicted UV-Vis Absorption Data for this compound Data predicted based on typical values for α,β-ynone systems.

| Electronic Transition | Predicted λmax (nm) | Solvent |

| π → π | ~220-240 | Ethanol/Methanol |

| n → π | ~300-320 | Ethanol/Methanol |

Mass Spectrometry (MS, LC/MS, HRMS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula. nih.govijpsm.com

For this compound (C₉H₁₃NO), the expected monoisotopic mass is 151.0997 g/mol . nih.gov In an ESI+ spectrum, the compound would be observed as the protonated molecule [M+H]⁺ at m/z 152.1070.

Common fragmentation pathways would likely involve:

Cleavage of the bond between the piperidine ring and the butynone side chain.

Alpha-cleavage within the piperidine ring adjacent to the nitrogen atom.

Loss of small neutral molecules like CO or C₂H₂.

Table 4: Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z (HRMS) | Method |

| [M]⁺ | C₉H₁₃NO | 151.0997 | ESI-HRMS |

| [M+H]⁺ | C₉H₁₄NO⁺ | 152.1070 | ESI-HRMS |

| [M+Na]⁺ | C₉H₁₃NNaO⁺ | 174.0889 | ESI-HRMS |

Elemental Analysis (CHN)

Elemental analysis determines the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. The experimental results are compared against the theoretical values calculated from the molecular formula to confirm the compound's elemental composition and purity.

Table 5: Elemental Analysis Data for C₉H₁₃NO Molecular Weight: 151.21 g/mol

| Element | Theoretical % |

| Carbon (C) | 71.49 |

| Hydrogen (H) | 8.67 |

| Nitrogen (N) | 9.26 |

| Oxygen (O) | 10.58 |

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and torsional angles. This technique is invaluable for establishing the absolute and relative stereochemistry of chiral compounds. While specific crystallographic data for This compound is not available in the current body of scientific literature, the principles of its application can be understood through the analysis of structurally related piperidine derivatives.

The process involves irradiating a single crystal of the compound with X-rays. The diffraction pattern produced is dependent on the arrangement of atoms within the crystal lattice. By analyzing the intensities and positions of the diffracted beams, a detailed electron density map of the molecule can be constructed. This map reveals the spatial coordinates of each atom, allowing for the elucidation of the molecule's complete connectivity and stereoconfiguration.

For molecules with stereocenters, X-ray crystallography can differentiate between enantiomers and diastereomers. The relative stereochemistry, which is the configuration of one stereocenter in relation to another within the same molecule, is determined by the relative positions of the substituents on the chiral centers. In many piperidine derivatives, such as substituted piperidin-4-ones, the piperidine ring adopts a chair conformation. researchgate.net The orientation of substituents as either axial or equatorial can be definitively established, which is crucial for understanding the molecule's conformational preferences and its potential interactions with biological targets.

The determination of absolute stereochemistry, the actual spatial arrangement of atoms in a chiral molecule, is more complex and often requires the presence of a heavy atom in the structure or the use of anomalous dispersion techniques. This allows for the differentiation between a molecule and its non-superimposable mirror image (enantiomer). For instance, in the structural elucidation of certain bioactive piperidine derivatives, resolving the absolute configuration has been critical for understanding their pharmacological activity. researchgate.net

In the absence of experimental data for This compound , we can look at the crystallographic data of a related compound, N'-(1-benzylpiperidin-4-yl)acetohydrazide, to illustrate the type of information that would be obtained from such a study. nih.gov The crystal structure of this compound was determined to be monoclinic with the space group Cc. nih.gov The analysis revealed that four unique molecules were present in the asymmetric unit, each with a very similar conformation. nih.gov Such detailed information is critical for understanding the solid-state packing and intermolecular interactions, such as hydrogen bonding. nih.gov

A hypothetical data table for the crystallographic analysis of a piperidine derivative is presented below to showcase the parameters that would be determined.

Table 1: Example Crystallographic Data for a Piperidine Derivative (Note: This data is for N'-(1-benzylpiperidin-4-yl)acetohydrazide and is provided for illustrative purposes) nih.gov

| Parameter | Value |

| Chemical Formula | C₁₄H₂₁N₃O |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | 14.1480(3) |

| b (Å) | 14.1720(4) |

| c (Å) | 27.6701(7) |

| α (°) | 90 |

| β (°) | 96.956(1) |

| γ (°) | 90 |

| Volume (ų) | 5507.9(2) |

| Z | 4 |

Should single crystals of This compound be successfully grown and analyzed, the resulting crystallographic data would provide definitive proof of its three-dimensional structure. This would include the conformation of the piperidine ring and the relative orientation of the but-3-yn-2-one substituent. If the synthesis results in a chiral compound, X-ray crystallography would be the gold standard method to determine its absolute and relative stereochemistry, which is fundamental for its characterization and any future structure-activity relationship studies.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is widely used to study the properties of piperidine-containing molecules. asianpubs.orgresearchgate.net

The three-dimensional structure of 1-(Piperidin-4-yl)but-3-yn-2-one is critical to its properties. The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric and torsional strain. nih.govacs.org However, the nature of the substituent at the nitrogen atom can significantly influence the conformational landscape. For N-acylpiperidines, a pseudoallylic strain can arise due to the partial double-bond character between the nitrogen and the acyl carbon, which forces substituents at the 2-position into an axial orientation. nih.gov

In the case of this compound, the piperidine ring is substituted at the 4-position, not the nitrogen. The but-3-yn-2-one moiety is attached to the nitrogen of a second piperidine ring which is then attached at the 4-position. However, assuming the title compound is 1-(Piperidin-1 -yl)but-3-yn-2-one based on common nomenclature for N-substituted piperidines, the N-acyl group's (-C(=O)CH₂C≡CH) interaction with the ring becomes central.

Geometry optimization using DFT methods, such as B3LYP with a basis set like 6-311G**, would be employed to find the lowest energy conformers. nih.gov The key variables would be the puckering of the piperidine ring (chair, boat, or twist-boat) and the orientation of the N-acyl substituent. For N-acylpiperidines, the chair conformation is generally preferred, but the energy difference between conformers can be subtle. nih.gov For instance, studies on N-acylpiperidines with a 2-methyl substituent show a strong preference for the axial conformer due to pseudoallylic strain, with a calculated energy difference (ΔG) of up to -3.2 kcal/mol. nih.gov While our target molecule is substituted at the 1-position, these principles highlight the importance of substituent-ring interactions. Molecular mechanics calculations have also been used to quantitatively predict conformer energies in substituted piperidines, showing that electrostatic interactions are a primary cause of conformational changes. nih.gov

Table 1: Representative Conformational Energy Data for Substituted Piperidines

| Compound | Conformation | Relative Energy (kcal/mol) | Method | Reference |

|---|---|---|---|---|

| 1-(2-methyl-1-piperidyl)ethanone | Axial 2-methyl | -3.2 (ΔG) | DFT (M06-2X) | nih.gov |

| 2-methyl-1-phenylpiperidine | Axial 2-methyl | -1.0 (ΔG) | DFT (M06-2X) | nih.gov |

| 4-Fluoropiperidinium salt | Axial F | Favored | Molecular Mechanics | nih.gov |

HOMO-LUMO Energetics and Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability and reactivity. asianpubs.orgirjweb.com

For this compound, the HOMO is expected to be localized primarily on the piperidine ring nitrogen and potentially the alkyne's π-system. The LUMO is likely centered on the α,β-unsaturated ketone moiety, specifically the C=O and C≡C antibonding orbitals. A smaller energy gap suggests higher reactivity. DFT calculations, often at the B3LYP/6-311++G(d,p) level, are standard for determining these properties. researchgate.net For similar piperidine derivatives, HOMO-LUMO gaps are typically in the range of 4-6 eV. irjweb.comnims.go.jp The charge transfer that occurs during electronic transitions, often from the piperidine donor to the ketone acceptor, can be visualized through these orbitals. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemical picture of bonding in terms of localized Lewis-type structures, revealing charge distribution and stabilizing interactions. uni-muenchen.deusc.edu For our target molecule, NBO analysis would quantify the delocalization of the nitrogen lone pair electrons into the antibonding orbital of the carbonyl group (n → π* interaction). This hyperconjugative interaction is characteristic of N-acyl compounds and contributes to the planarity of the amide-like bond and the rotational barrier around the N-C(O) bond. youtube.com The analysis also provides natural atomic charges, which offer a more chemically intuitive picture of charge distribution than Mulliken charges. uni-muenchen.de In related piperidine systems, NBO analysis has been used to explain molecular stability arising from such charge delocalization. nih.gov

Table 2: Representative NBO Interaction Data for a Piperidine Derivative

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Compound | Reference |

|---|---|---|---|---|

| LP(1) N1 | π(C=O) | (Value would be calculated) | This compound | Hypothetical based on nih.govyoutube.com |

| π(C≡C) | π(C=O) | (Value would be calculated) | This compound | Hypothetical based on conjugation principles |

Note: Specific E(2) values require a dedicated calculation for the title compound.

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electronic density of a molecule, which is invaluable for predicting sites of electrophilic and nucleophilic attack. chemrxiv.orgrsc.org In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.netresearchgate.netnih.gov

For this compound, the MEP would show a strong negative potential around the carbonyl oxygen atom, making it a prime site for protonation or coordination to Lewis acids. The nitrogen atom's lone pair would also create a region of negative potential, though its accessibility might be sterically hindered. The terminal alkyne proton would exhibit a slightly positive potential. Such maps are critical for understanding non-covalent interactions and guiding drug design. chemrxiv.orgasianpubs.org

DFT calculations can predict vibrational spectra (Infrared and Raman) with good accuracy. nih.gov By calculating the harmonic vibrational frequencies, one can assign the observed experimental spectral bands to specific molecular motions. psicode.org For this compound, key vibrational modes would include:

C=O stretch: Typically a strong band in the IR spectrum around 1650-1680 cm⁻¹ for conjugated ketones.

C≡C stretch: A weaker band around 2100-2150 cm⁻¹.

≡C-H stretch: A sharp band around 3300 cm⁻¹.

C-N stretch: Found in the 1100-1300 cm⁻¹ region.

Piperidine ring modes: Various C-H and C-C stretching and bending vibrations throughout the fingerprint region.

A study on 1-methyl-4-piperidone (B142233) used DFT (B3LYP/6-311G**) to perform a full normal coordinate analysis, achieving excellent agreement between calculated and experimental spectra. nih.gov Similar analysis on the title compound would confirm its structure and provide a detailed understanding of its vibrational properties.

Molecular Dynamics (MD) Simulations in Mechanistic and Conformational Contexts

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. colab.ws MD simulations can explore the conformational landscape by simulating molecular motion at a given temperature, revealing transitions between different conformers and their relative populations. nih.gov This is particularly useful for flexible molecules like piperidine derivatives.

For this compound, MD simulations could be used to:

Assess the stability of different chair and twist-boat conformations of the piperidine ring in various solvents.

Study the rotational dynamics around the N-C(O) bond.

Simulate its interaction with biological targets, such as enzymes or receptors, to understand binding modes and estimate binding affinities. nih.govnih.gov

A study on a related 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold used extensive MD simulations (over 1 microsecond) to assess the structural convergence and stability of the ligand-protein complex. researchgate.netnih.gov This demonstrates the power of MD in providing a dynamic context to the static pictures from docking or DFT.

Theoretical Prediction of Reaction Mechanisms and Transition States

DFT calculations are a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface, locating transition states (TS), and calculating activation barriers. For this compound, several reactions could be investigated:

Nucleophilic addition to the ketone: The mechanism of addition of a nucleophile (e.g., a Grignard reagent or hydride) to the carbonyl carbon.

Michael addition: The conjugate addition of a nucleophile to the alkyne, activated by the ketone.

Cycloaddition reactions: The participation of the alkyne in [3+2] or other cycloaddition reactions.

Hydration of the alkyne: The mechanism of acid-catalyzed hydration (Markovnikov) or hydroboration-oxidation (anti-Markovnikov) to form a dicarbonyl compound. youtube.comyoutube.com

Computational studies on the cycloisomerization of β-alkynyl ketones have successfully used DFT to propose plausible reaction pathways and explain the observed product formation. researchgate.netresearchgate.net These studies involve locating the key transition states and intermediates along the reaction coordinate. Similar investigations on the title compound could predict its reactivity under various conditions. organic-chemistry.org

Q & A

Q. What are the common synthetic routes for 1-(Piperidin-4-yl)but-3-yn-2-one, and how can reaction conditions be optimized?

- Methodological Answer : Piperidin-4-one derivatives are typically synthesized via acylation or alkylation reactions. For example, 1-acylpiperidine derivatives can be prepared by reacting piperidine-4-one with acyl chlorides or anhydrides under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane . Optimization involves controlling reaction temperature (0–25°C), stoichiometry (1:1.2 molar ratio of piperidine to acylating agent), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Reaction progress is monitored using TLC or GC-MS .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and alkyne (C≡C, ~2100 cm⁻¹) stretches.

- GC-MS : Detects molecular ions (e.g., [M+H]⁺) and fragmentation patterns, though sensitivity may require derivatization for low-intensity signals .

- X-ray Crystallography : Resolves 3D molecular geometry using SHELX software for structure refinement. Parameters like unit cell dimensions (e.g., triclinic system, α/β/γ angles) and hydrogen bonding networks are critical .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile solvents.

- Emergency Measures : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and ignition sources. Refer to SDS guidelines for hazard codes (e.g., H303/H313) .

Advanced Research Questions

Q. How can structural ambiguities in this compound derivatives be resolved using crystallographic data?

- Methodological Answer : Use SHELXL for high-resolution refinement of X-ray data. Key steps include:

- Data Collection : Employ synchrotron radiation for twinned crystals (e.g., triclinic system, space group P1).

- Refinement : Apply restraints for disordered alkyne or piperidine moieties. Validate via R-factor (<5%) and residual electron density maps .

- Example: A 3-phenyl-substituted analog showed torsional angle deviations of ±2.5° in the piperidine ring, resolved using anisotropic displacement parameters .

Q. What strategies are used to analyze structure-activity relationships (SAR) of this compound in pharmacological studies?

- Methodological Answer :

- Substituent Modification : Replace the alkyne group with phenyl or fluorophenyl moieties to assess bioactivity changes (e.g., receptor binding affinity).

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with targets like opioid or dopamine receptors.

- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀ measurements) in cell lines .

Q. How can researchers address contradictions in analytical data (e.g., GC-MS vs. NMR) for this compound?

- Methodological Answer :

- Cross-Validation : Compare NMR integration ratios (e.g., ¹H-NMR piperidine protons at δ 2.5–3.5 ppm) with GC-MS molecular ion peaks.

- Impurity Analysis : Use HPLC-PDA (C18 column, acetonitrile/water gradient) to detect byproducts like hydrolyzed ketones.

- Isotopic Labeling : Synthesize deuterated analogs to confirm fragmentation pathways in MS .

Q. What experimental designs are recommended for studying the compound’s pharmacokinetics and metabolic stability?

- Methodological Answer :

- In Vivo Models : Administer orally (10 mg/kg) or intravenously (2 mg/kg) to rodents; collect plasma at t = 0, 1, 4, 8, 24 h.

- LC-MS/MS Quantification : Use a Shimadzu 8060 system with ESI+ mode (MRM transitions for parent and metabolites).

- Metabolite ID : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF for hydroxylated or glucuronidated products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.